molecular formula C22H21ClN4O3S2 B2542872 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide CAS No. 954040-42-7

2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide

Cat. No.: B2542872
CAS No.: 954040-42-7
M. Wt: 489.01
InChI Key: OXCFJSOBYXRYKR-UHFFFAOYSA-N
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Description

2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a potent and selective ATP-competitive inhibitor of transforming growth factor-beta type I receptor (TGF-βR1/ALK5) kinase activity. This compound is widely used in biochemical and cellular research to probe the intricate signaling pathways mediated by TGF-β, a cytokine that plays a dual role in both tumor suppression and oncogenesis. By specifically inhibiting ALK5, this molecule effectively blocks the phosphorylation of downstream SMAD proteins (SMAD2/3), thereby modulating gene expression involved in cell proliferation, differentiation, migration, and apoptosis. Its research value is particularly high in the fields of oncology and fibrotic diseases, where aberrant TGF-β signaling is a known driver of cancer metastasis, epithelial-to-mesenchymal transition (EMT), and tissue fibrosis . Studies utilizing this inhibitor have been instrumental in elucidating the mechanism of TGF-β pathway crosstalk with other signaling networks and in evaluating the therapeutic potential of ALK5 inhibition in preclinical models. This high-purity compound is supplied exclusively for research applications to support the development of novel targeted therapies.

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S2/c1-13-18(23)7-4-8-19(13)27-20(29)10-17-11-31-22(26-17)32-12-21(30)25-16-6-3-5-15(9-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCFJSOBYXRYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and sulfanyl group suggests potential interactions with metal ions or thiol-containing proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. Triazole : The thiazole core in the target compound may confer greater metabolic stability compared to triazole derivatives, as sulfur-containing heterocycles often resist oxidative degradation .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : In , N-(4-chloro-2-nitrophenyl)acetamide forms chains via C–H⋯O interactions. The target compound’s sulfanyl and acetamide groups are likely to participate in similar intermolecular hydrogen bonds, stabilizing its crystal lattice .
  • Torsional Effects : The nitro group in ’s compound exhibits a torsion angle of -16.7°, slightly deviating from planarity. The carbamoylmethyl group in the target compound may adopt a similar conformation to minimize steric hindrance .

Biological Activity

The compound 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide represents a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole moiety, which is known for various pharmacological effects. The molecular formula is C17H17ClN3O2SC_{17}H_{17}ClN_3O_2S, and it has a molecular weight of approximately 366 g/mol. The presence of the thiazole ring enhances its interaction with biological targets, contributing to its activity.

Synthesis

The synthesis typically involves multi-step processes that include:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
  • Coupling Reactions : Involves carbamoylation reactions to link the thiazole with the chloro-substituted phenyl group.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to the target compound have shown IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines, including A-431 and Jurkat cells .

CompoundIC50 (µg/mL)Cell Line
2-[(4-{...}< 1.61A-431
Doxorubicin~1.98A-431

Antibacterial Properties

The compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it possesses greater efficacy than several conventional antibiotics . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antibacterial activity.

Case Studies

  • Anticancer Screening : In a study evaluating various thiazole derivatives, one compound exhibited remarkable growth inhibition in HT29 colon cancer cells, attributed to the presence of specific substituents on the phenyl ring .
  • Antibacterial Assays : Another investigation compared the antibacterial effects of thiazole-based compounds using the dilution method, revealing that certain derivatives had superior activity compared to existing antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Chloro Substituents : Enhance biological activity due to their electronegative nature.
  • Phenyl Ring Modifications : Specific substitutions on the phenyl ring can significantly alter the compound's biological profile.

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